molecular formula C10H11N3O4 B4331313 METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

Cat. No.: B4331313
M. Wt: 237.21 g/mol
InChI Key: PKHRRRJCTXVOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe unique structure of this compound, which includes both pyrazole and pyrimidine rings, contributes to its diverse chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets such as DNA and proteins. The compound can bind to the active sites of enzymes, blocking their activity and leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential antitumor activity, where it can inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 5-(methoxymethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-16-5-6-3-8(14)13-9(12-6)7(4-11-13)10(15)17-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHRRRJCTXVOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
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METHYL 5-(METHOXYMETHYL)-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

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